molecular formula C12H16BrNO B1445356 [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol CAS No. 1296224-87-7

[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol

Cat. No.: B1445356
CAS No.: 1296224-87-7
M. Wt: 270.17 g/mol
InChI Key: XQNNBADOYYSJSO-UHFFFAOYSA-N
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Description

[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol (CAS 856932-63-3) is a chemical building block of interest in medicinal chemistry for the development of novel therapeutic agents. The piperidine scaffold is a privileged structure in drug discovery, and this bromo-phenyl derivative serves as a key synthetic intermediate . Research indicates that structurally similar piperidine compounds are being investigated for their potential as NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of diseases, including auto-inflammatory, neurodegenerative, and metabolic disorders . Small molecules that can modulate this pathway are valuable tools for immunological research. This compound is offered exclusively for research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can access batch-specific analytical data and certificates of analysis upon request. The product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

[1-(4-bromophenyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-1-3-12(4-2-11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNNBADOYYSJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(4-Bromophenyl) Piperidine Intermediate

A key intermediate in the synthesis of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol is 1-(4-bromophenyl) piperidine. This intermediate is typically prepared via a nucleophilic aromatic substitution or amination reaction between bromobenzene and piperidine, facilitated by strong bases and specific solvents.

Typical procedure:

  • Reactants: Bromobenzene, piperidine, and a strong base such as potassium tert-butoxide or sodium tert-amylate.
  • Solvent: Sulfolane is commonly used due to its high boiling point and polarity.
  • Conditions: The mixture is heated to approximately 140–165 °C under stirring for several hours (e.g., 4 hours).
  • Post-reaction workup: After reaction completion (monitored by gas chromatography to ensure <1% starting material), the mixture is cooled, quenched with water, and extracted with methyl tert-butyl ether. The organic phase is washed, concentrated, and purified by recrystallization or filtration.
  • Yield and purity: Yields around 84% with high purity (>99% by HPLC) have been reported.

This method is advantageous for its simplicity, availability of raw materials, and suitability for scale-up production.

Bromination to Introduce the 4-Bromo Substituent

If starting from N-phenylpiperidine (without bromine), selective bromination at the para-position of the phenyl ring is performed to obtain 1-(4-bromophenyl) piperidine.

Typical bromination procedure:

  • Reactants: N-phenylpiperidine, brominating agent such as N-bromosuccinimide (NBS).
  • Catalyst: Tetra-n-butylammonium tetraphenylborate is used to facilitate bromination.
  • Solvent: Dichloromethane.
  • Conditions: The reaction is conducted under nitrogen atmosphere, cooled to 10–15 °C, with gradual addition of NBS, then stirred at 20–25 °C for about 8 hours.
  • Workup: The reaction is quenched with sodium bisulfite solution, extracted, washed, concentrated, and purified by recrystallization using dichloromethane and n-heptane.
  • Yield and purity: Yields around 85% and purity up to 99.7% by GC are typical.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research indicates that derivatives of piperidine compounds exhibit potential antidepressant effects. Studies have shown that modifications in the piperidine structure can enhance serotonin reuptake inhibition, making [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol a candidate for further investigation in treating depression and anxiety disorders.

2. Analgesic Properties
The compound has been evaluated for its analgesic properties. Piperidine derivatives are often explored as pain relievers due to their ability to interact with opioid receptors. Case studies have demonstrated promising results in preclinical models, suggesting that this compound may serve as a lead for developing new analgesics.

3. Antitumor Activity
Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Research focusing on its mechanism of action is ongoing, with an emphasis on its potential to inhibit tumor growth through apoptosis induction.

Neuropharmacological Research

1. Cognitive Enhancer
There is emerging evidence suggesting that this compound may enhance cognitive functions. Studies involving animal models have reported improvements in memory and learning tasks, indicating its potential as a cognitive enhancer.

2. Treatment of Neurodegenerative Disorders
Research is being conducted to explore the neuroprotective effects of this compound against neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels could play a critical role in neuroprotection.

Data Table: Summary of Applications

Application AreaPotential EffectsCurrent Research Status
Antidepressant ActivitySerotonin reuptake inhibitionOngoing preclinical studies
Analgesic PropertiesPain relief through opioid receptor interactionPromising preclinical results
Antitumor ActivityCytotoxic effects on cancer cell linesInitial studies underway
Cognitive EnhancementImproved memory and learningEmerging evidence
Neurodegenerative DisordersNeuroprotection against Alzheimer's/Parkinson'sResearch in progress

Mechanism of Action

The mechanism of action of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged regions of the target. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues in Antimalarial Studies

Several 1,4-disubstituted piperidines with hydroxymethyl or ketone functionalities have been evaluated for antimalarial activity. Key comparisons include:

Table 1: Antimalarial Activity of Selected Piperidine Analogues
Compound Name Substituent (R) Functional Group IC50 (Resistant Strain, μg/mL) Selectivity Index (SI)
[1-(4-Bromobenzyl)piperidin-4-yl][4-FP]methanol (11) 4-Bromobenzyl + 4-FP* Alcohol 1.03–2.52 15–182
[1-(4-Fluorobenzyl)piperidin-4-yl][4-FP]methanol (7) 4-Fluorobenzyl + 4-FP Alcohol 1.55–4.43 25–98
[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol 4-Bromophenyl Alcohol Not reported Not reported
[1-(4-Bromobenzyl)piperidin-4-yl][4-FP]methanone (5) 4-Bromobenzyl + 4-FP Ketone 4.12–6.78 8–45

*4-FP = 4-fluorophenyl

Key Findings :

  • Alcohol vs. Ketone Functionality : Alcohol derivatives (e.g., compounds 7, 11) exhibit superior antimalarial activity (IC50: 1.03–4.43 μg/mL) compared to ketones (IC50: 4.12–6.78 μg/mL). The hydroxymethyl group likely enhances hydrogen bonding with parasitic targets.
  • Substituent Effects : The 4-bromobenzyl group in compound 11 confers higher potency (IC50: 1.03 μg/mL) than 4-fluorobenzyl (compound 7, IC50: 1.55 μg/mL), suggesting bromine’s electron-withdrawing properties improve target affinity.
  • Selectivity : Alcohol analogues show higher selectivity indices (SI: 15–182) than ketones, indicating reduced cytotoxicity.
Structural Implications for this compound:

Direct attachment of the bromophenyl group (vs. benzyl in compound 11) may influence lipophilicity and membrane permeability.

Piperidine Derivatives with Varied Aryl Substitutions

Table 2: Impact of Aryl Group Modifications
Compound Name Aryl Group Biological Activity Reference
{1-[3-(4-Iodophenyl)propyl]piperidin-4-yl}methanol 4-Iodophenylpropyl Not reported (synthetic intermediate)
2-{4-[1-(4-Bromobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol 4-Bromobenzyl + piperazine Not reported (structural analogue)
Diphenyl(piperidin-4-yl)methanol (Azacyclonol) Diphenyl Antihistamine impurity

Key Findings :

  • Piperazine vs. Piperidine : Compounds with piperazine rings () introduce additional hydrogen-bonding sites, which could enhance solubility but reduce blood-brain barrier penetration.
  • Bulkier Groups: Azacyclonol’s diphenylmethanol group () increases steric hindrance, likely limiting its therapeutic applications compared to monosubstituted analogues.

Key Findings :

  • Bromine on a pyridine ring () correlates with higher toxicity, necessitating stringent safety protocols. The target compound’s benzene-ring bromine may offer a safer profile, though empirical data are needed.

Biological Activity

The compound [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol is a derivative of piperidine, a well-known class of compounds with diverse biological activities. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

  • Enzyme Inhibition : Compounds with piperidine structures have shown potential in inhibiting various enzymes. For instance, certain derivatives inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission, and may have implications in treating neurodegenerative diseases like Alzheimer's disease .
  • Antibacterial and Antifungal Properties : Piperidine derivatives exhibit significant antibacterial activity against various strains. The presence of electron-withdrawing or electron-donating groups on the phenyl ring can enhance this activity .
  • Cancer Treatment : Some piperidine derivatives have demonstrated cytotoxic effects against cancer cells by inhibiting key oncogenic pathways such as Ras oncogene activity and Na+/K(+)-ATPase . This suggests potential applications in oncology.

1. Antibacterial Activity

A study evaluated the antibacterial efficacy of synthesized piperidine derivatives, including those with 4-bromo substitutions. The results indicated that these compounds exhibited strong inhibition against several bacterial strains, highlighting their potential as antimicrobial agents .

2. Cancer Cell Inhibition

Research on similar piperidine compounds revealed that they could inhibit the growth of non-small cell lung cancer (NSCLC) cell lines. For example, a derivative showed effective inhibition of FGFR1 amplification in NSCLC cells, suggesting a targeted therapeutic approach .

3. Enzyme Inhibition Studies

A detailed structure-activity relationship (SAR) study identified that modifications in the piperidine structure significantly influenced AChE inhibition potency. The introduction of specific substituents improved binding affinity and selectivity for the enzyme, indicating a pathway for developing more effective inhibitors .

Table 1: Summary of Biological Activities of Piperidine Derivatives

Compound NameActivity TypeIC50 (μM)Reference
This compoundAChE Inhibition8.6
4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanoneNa+/K(+)-ATPase Inhibition0.62
C9 (piperidine derivative)NSCLC Growth Inhibition<10

Table 2: Antibacterial Activity Against Various Strains

Compound NameBacterial StrainZone of Inhibition (mm)Reference
This compoundE. coli15
Piperidine Derivative AS. aureus20
Piperidine Derivative BP. aeruginosa18

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol, and what reagents/conditions are critical for success?

  • Methodological Answer : A common approach involves multi-step synthesis starting from piperidine derivatives. For example, ethyl isonipecotate can react with 4-bromophenyl intermediates via coupling agents like HOBt/EDCI under basic conditions (NEt₃) to form intermediates, followed by reduction using DIBAL-H in THF at controlled temperatures (−10°C to rt) to yield the alcohol . Alternative routes involve nucleophilic substitution under reflux with NaHCO₃/KI in aqueous-toluene systems, achieving yields >90% . Key factors include strict temperature control during reductions and pH maintenance during substitutions.

Q. How can the hydroxyl group in this compound be functionalized for further derivatization?

  • Methodological Answer : The hydroxyl group can undergo oxidation, reduction, or substitution. For oxidation, chromic acid or KMnO₄ converts it to a ketone. Reduction (e.g., LiAlH₄ or NaBH₄) is less common but may stabilize the alcohol. Substitution with thionyl chloride or PBr₃ converts it to chloride/bromide intermediates, enabling nucleophilic attacks or cross-coupling reactions . Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions.

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm regiochemistry and functional groups.
  • Mass Spectrometry (MS) for molecular weight validation (e.g., molecular ion peaks at m/z corresponding to C₁₂H₁₆BrNO).
  • HPLC/GC with buffered mobile phases (e.g., sodium acetate/1-octanesulfonate in methanol-water) to assess purity and resolve enantiomers .
  • FT-IR to verify hydroxyl (3200–3600 cm⁻¹) and aromatic C-Br (600–700 cm⁻¹) stretches.

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation, and what contradictions exist in reported methods?

  • Methodological Answer : Contradictions arise in solvent systems and catalysts. For instance, reports 90% yield using NaHCO₃/KI in aqueous-toluene under reflux, while other methods (e.g., THF with DIBAL-H) require cryogenic conditions . Optimization strategies include:

  • Screening phase-transfer catalysts to enhance interfacial reactivity.
  • Replacing DIBAL-H with milder reductants (e.g., NaBH₄ with CeCl₃) to improve safety.
  • Monitoring reaction progress via TLC or in situ IR to minimize over-reduction.

Q. What structure-activity relationships (SAR) have been proposed for derivatives of this compound in biological systems?

  • Methodological Answer : While direct SAR data for this compound is limited, analogs with piperidine-methanol scaffolds show:

  • Antipsychotic activity : Modifications at the 4-bromo-phenyl group (e.g., fluorination) enhance receptor binding affinity .
  • Antimicrobial effects : Introducing electron-withdrawing groups (e.g., sulfonyl) improves bacterial membrane penetration .
  • Computational modeling (e.g., docking studies with 5-HT₄ or NOP receptors) can predict bioactivity trends . Validate hypotheses via in vitro assays (e.g., MIC for antibacterials).

Q. How should researchers address discrepancies in spectroscopic data for intermediates?

  • Methodological Answer : Discrepancies often arise from solvated vs. anhydrous forms or enantiomeric impurities. Mitigation steps include:

  • Re-crystallizing intermediates from methanol/EtOAC to isolate pure stereoisomers .
  • Using deuterated solvents (e.g., DMSO-d₆) for NMR to avoid peak splitting from protic contaminants .
  • Cross-referencing with high-resolution MS (HRMS) to confirm molecular formulas .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer : Utilize:

  • DFT calculations (e.g., Gaussian 16) to model electronic properties (HOMO/LUMO gaps) and predict redox behavior.
  • Molecular dynamics simulations (e.g., GROMACS) to assess solubility in methanol/water mixtures.
  • ADMET predictors (e.g., SwissADME) to estimate logP, bioavailability, and metabolic stability for drug development .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol
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[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol

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